Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The chlorophenyl, furyl, methoxyphenyl, and other groups are introduced through various substitution reactions.
Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. Examples include:
Thiazolopyrimidine A: With different aryl groups.
Thiazolopyrimidine B: With different ester groups.
Thiazolopyrimidine C: With different heterocyclic groups.
Uniqueness
Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C28H23ClN2O5S |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)17-9-11-18(34-3)12-10-17)26(32)23(37-28)15-19-13-14-22(36-19)20-7-5-6-8-21(20)29/h5-15,25H,4H2,1-3H3/b23-15+ |
InChI Key |
DXEZVNBAJCFYTB-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)S2)C |
Origin of Product |
United States |
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